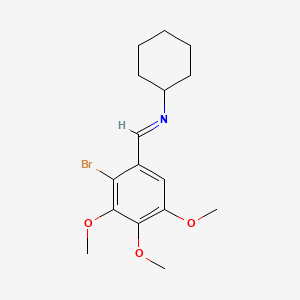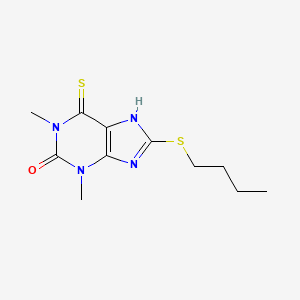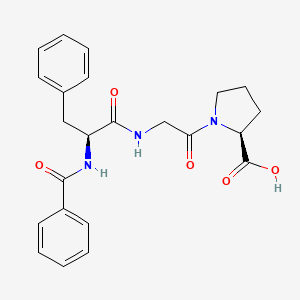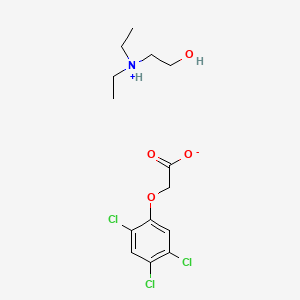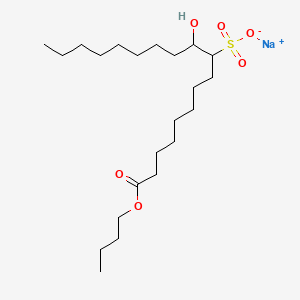
Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate is a chemical compound with the molecular formula C22H43NaO6S. It is known for its unique structure, which includes a butyl ester, a hydroxyl group, and a sulfonate group attached to an octadecanoic acid backbone . This compound is often used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate typically involves the esterification of octadecanoic acid with butanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Octadecanoic acid is reacted with butanol in the presence of a catalyst such as sulfuric acid at elevated temperatures.
Sulfonation: The resulting butyl ester is then treated with a sulfonating agent like chlorosulfonic acid or sulfur trioxide.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of advanced purification techniques such as crystallization and distillation is also common to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The butyl ester can be hydrolyzed to form the corresponding carboxylic acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Acidic or basic hydrolysis conditions are typically employed for ester hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of octadecanoic acid and butanol.
Scientific Research Applications
Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate involves its interaction with molecular targets such as cell membranes and proteins. The sulfonate group imparts hydrophilicity, while the butyl ester and hydrocarbon chain provide hydrophobic characteristics, making it an effective surfactant. This dual nature allows it to reduce surface tension and stabilize emulsions. The hydroxyl group can also participate in hydrogen bonding, further enhancing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar sulfonate group but a shorter hydrocarbon chain.
Sodium stearate: A soap compound with a similar octadecanoic acid backbone but lacking the sulfonate and butyl ester groups.
Sodium lauryl ether sulfate (SLES): A surfactant with an ether linkage and a shorter hydrocarbon chain compared to Sodium 1-butyl 10-hydroxy-9-sulphonatooctadecanoate.
Uniqueness
This compound is unique due to its combination of a butyl ester, hydroxyl group, and sulfonate group on an octadecanoic acid backbone. This structure imparts distinct surfactant properties, making it suitable for specialized applications where other surfactants may not perform as effectively .
Properties
CAS No. |
68516-72-3 |
|---|---|
Molecular Formula |
C22H43NaO6S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
sodium;1-butoxy-10-hydroxy-1-oxooctadecane-9-sulfonate |
InChI |
InChI=1S/C22H44O6S.Na/c1-3-5-7-8-10-13-16-20(23)21(29(25,26)27)17-14-11-9-12-15-18-22(24)28-19-6-4-2;/h20-21,23H,3-19H2,1-2H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
FOFVFERIDNIUBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCCCC)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)

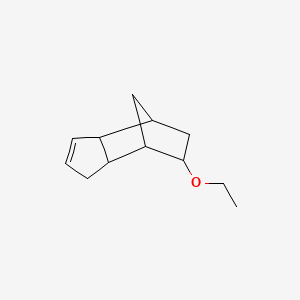
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
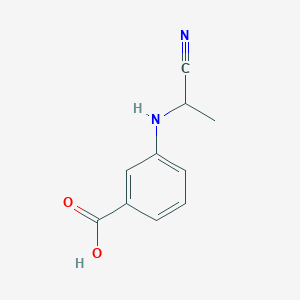
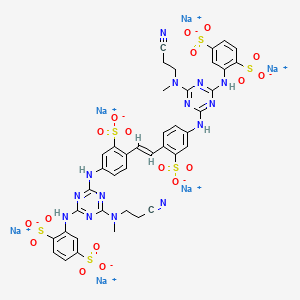
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)

